molecular formula C18H18ClN3O3S B10929225 N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide

N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide

Cat. No.: B10929225
M. Wt: 391.9 g/mol
InChI Key: ZNOYCKSWMMDCHW-MTJSOVHGSA-N
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Description

N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide is a complex organic compound with a unique structure that includes a cyclopropane ring, a sulfonyl group, and a hydrazonoyl moiety

Preparation Methods

The synthesis of N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the hydrazonoyl chloride: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with ethyl hydrazinecarboxylate to form the hydrazonoyl chloride intermediate.

    Cyclopropanation: The hydrazonoyl chloride is then reacted with cyclopropanecarboxylic acid in the presence of a base such as triethylamine to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: Research has shown that this compound may have potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, the compound may inhibit the synthesis of bacterial cell walls or interfere with the function of essential enzymes. In cancer research, it may inhibit the activity of enzymes involved in cell division, leading to the death of cancer cells.

Comparison with Similar Compounds

N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide can be compared with other similar compounds such as:

    N-(4-{N-[(4-bromophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and biological activity.

    N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide: The presence of a methyl group instead of a chlorine atom can also influence the compound’s properties.

    N-(4-{N-[(4-nitrophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide: The nitro group can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.

Properties

Molecular Formula

C18H18ClN3O3S

Molecular Weight

391.9 g/mol

IUPAC Name

N-[4-[(Z)-N-[(4-chlorophenyl)sulfonylamino]-C-methylcarbonimidoyl]phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C18H18ClN3O3S/c1-12(21-22-26(24,25)17-10-6-15(19)7-11-17)13-4-8-16(9-5-13)20-18(23)14-2-3-14/h4-11,14,22H,2-3H2,1H3,(H,20,23)/b21-12-

InChI Key

ZNOYCKSWMMDCHW-MTJSOVHGSA-N

Isomeric SMILES

C/C(=N/NS(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)NC(=O)C3CC3

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)NC(=O)C3CC3

Origin of Product

United States

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